2-Fluoro-6-methoxy-N-methylaniline
Overview
Description
2-Fluoro-6-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10FNO. It is characterized by the presence of a fluorine atom, a methoxy group, and a methylamino group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-N-methylaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce nitroaniline.
Reduction: The nitro group in nitroaniline is reduced to an amino group, forming aniline.
Fluorination: The aniline is then fluorinated to introduce the fluorine atom at the desired position.
Methylation: The amino group is methylated to form N-methylaniline.
Methoxylation: Finally, the methoxy group is introduced at the appropriate position on the aniline ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of halogenated or other substituted derivatives.
Scientific Research Applications
2-Fluoro-6-methoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Fluoro-6-methoxy-N-methylaniline is similar to other aniline derivatives, such as 2-methoxy-N-methylaniline and 2-fluoro-N-methylaniline. its unique combination of fluorine, methoxy, and methylamino groups sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
2-Methoxy-N-methylaniline
2-Fluoro-N-methylaniline
2-Chloro-N-methylaniline
Properties
IUPAC Name |
2-fluoro-6-methoxy-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOBEZHMQLSFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611105 | |
Record name | 2-Fluoro-6-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502435-19-0 | |
Record name | 2-Fluoro-6-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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